molecular formula C18H21N3O2 B14937357 N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B14937357
M. Wt: 311.4 g/mol
InChI Key: ZQUZEUIJIPXEIQ-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with a unique structure that combines a cyclohexenyl group, a phthalazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with phthalic anhydride to form the phthalazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated derivative.

Scientific Research Applications

N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-bromopyridyl)]-thiourea
  • N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-chloropyridyl)]-thiourea

Uniqueness

N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H21N3O2/c1-21-18(23)15-10-6-5-9-14(15)16(20-21)17(22)19-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,19,22)

InChI Key

ZQUZEUIJIPXEIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CCCCC3

Origin of Product

United States

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